![molecular formula C12H16Cl2N2 B3093163 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine CAS No. 1240572-61-5](/img/structure/B3093163.png)
1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine, commonly known as DMMP, is a chemical compound that has gained significant interest in the field of scientific research. It is a piperazine derivative that has been synthesized through various methods and has been studied for its potential applications in the field of pharmacology.
Mechanism of Action
The mechanism of action of DMMP is not fully understood. It has been shown to have an affinity for the serotonin transporter, which suggests that it may act as a serotonin reuptake inhibitor. DMMP has also been shown to have an affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
DMMP has been shown to have an effect on the levels of neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It has also been shown to have an effect on the levels of stress hormones, including cortisol. DMMP has been studied for its potential use in the treatment of anxiety and depression.
Advantages and Limitations for Lab Experiments
DMMP has several advantages for lab experiments, including its high purity and stability. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment for handling and storage.
Future Directions
The potential applications of DMMP in the field of pharmacology are vast, and there are several future directions for research. One potential direction is the development of DMMP as a novel antidepressant or anxiolytic medication. Another potential direction is the study of the effects of DMMP on other neurotransmitter systems, including the GABAergic and glutamatergic systems. Additionally, the potential use of DMMP in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder, warrants further investigation.
Scientific Research Applications
DMMP has been studied for its potential applications in the field of pharmacology. It has been shown to have an affinity for the serotonin transporter, which is a target for many antidepressant medications. DMMP has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-2-methylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c1-9-7-15-4-5-16(9)8-10-2-3-11(13)12(14)6-10/h2-3,6,9,15H,4-5,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGBFBOFYWEASV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233771 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine | |
CAS RN |
1240572-61-5 | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240572-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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